926018-45-3
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HAEGTFTSD involves solid-phase peptide synthesis (SPPS), a common method for peptide production. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of HAEGTFTSD follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and yield. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring high purity levels suitable for research and potential therapeutic applications .
Types of Reactions:
Oxidation: HAEGTFTSD can undergo oxidation reactions, particularly at the methionine and cysteine residues if present.
Reduction: Reduction reactions can be employed to reduce disulfide bonds within the peptide structure.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis techniques are used to introduce specific amino acid substitutions.
Major Products Formed:
Oxidation: Oxidized peptide variants.
Reduction: Reduced peptide with free thiol groups.
Substitution: Peptide analogs with altered amino acid sequences.
Scientific Research Applications
HAEGTFTSD has significant applications in various fields:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in glucose metabolism and insulin secretion.
Medicine: Potential therapeutic applications in diabetes management due to its insulinotropic effects.
Industry: Utilized in the development of GLP-1 receptor agonists for treating metabolic disorders
Mechanism of Action
HAEGTFTSD exerts its effects by binding to the glucagon-like peptide-1 receptor (GLP-1R) on pancreatic beta cells. This binding stimulates insulin secretion in a glucose-dependent manner, thereby lowering blood glucose levels. Additionally, it inhibits glucagon secretion from alpha cells, delays gastric emptying, and promotes satiety .
Comparison with Similar Compounds
GLP-1 (7-36) amide: A longer peptide with similar insulinotropic effects.
Exenatide: A synthetic GLP-1 receptor agonist used in diabetes treatment.
Liraglutide: Another GLP-1 receptor agonist with extended half-life for therapeutic use.
Uniqueness: HAEGTFTSD is unique due to its specific sequence, representing the N-terminal 1-9 residues of GLP-1. This sequence is critical for its biological activity and interaction with the GLP-1 receptor, making it a valuable tool for studying GLP-1-related mechanisms and developing therapeutic agents .
Properties
CAS No. |
926018-45-3 |
---|---|
Molecular Formula |
C₄₀H₅₇N₁₁O₁₇ |
Molecular Weight |
963.94 |
sequence |
One Letter Code: HAEGTFTSD |
Origin of Product |
United States |
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